Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester; Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI); 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate; 1,2-Dipalmitoyl-3-chloropropane

CAS No.:

Cat. No.: VC17195247

Molecular Formula: C35H67ClO4

Molecular Weight: 587.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H67ClO4 |

|---|---|

| Molecular Weight | 587.4 g/mol |

| IUPAC Name | (2-chloro-3-hexadecanoyloxypropyl) hexadecanoate |

| Standard InChI | InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |

| Standard InChI Key | IBJIXNLLGSRECE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |

Introduction

Nomenclature and Structural Characteristics

Chemical Identity and Synonyms

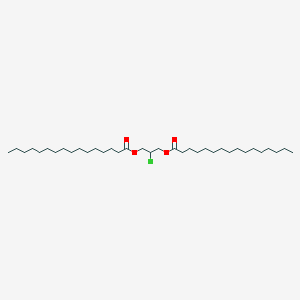

Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester is systematically named according to IUPAC guidelines as (2-chloro-3-hexadecanoyloxypropyl) hexadecanoate. Alternative designations include:

-

1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate

-

1,2-Dipalmitoyl-3-chloropropane

-

Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI).

The compound’s CAS registry number, 169471-41-4, ensures unambiguous identification across databases .

Molecular Architecture

The molecule consists of a central 2-chloro-1,3-propanediol backbone esterified with two palmitoyl (hexadecanoyl) groups. Key structural features include:

-

Chlorine atom at the C2 position of the propane chain.

-

Ester linkages at C1 and C3, forming symmetric palmitate moieties.

The structural formula is represented in SMILES notation as:

O=C(OCC(Cl)COC(=O)CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC .

The isomeric SMILES further clarifies the branching pattern:

C(COC(CCCCCCCCCCCCCCC)=O)(COC(CCCCCCCCCCCCCCC)=O)Cl .

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 587.36 g/mol |

| InChIKey | IBJIXNLLGSRECE-UHFFFAOYSA-N |

| Purity (commercial) | >99% |

| Physical state | Solid |

Synthesis and Industrial Production

Reaction Mechanism

The synthesis involves esterification of 2-chloro-1,3-propanediol with palmitic acid under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction, which proceeds via nucleophilic acyl substitution.

Industrial Scaling

Industrial protocols optimize yield through:

-

Reflux conditions (110–130°C) to drive esterification.

-

Solvent selection (e.g., toluene) for azeotropic water removal.

-

Purification via vacuum distillation or recrystallization from ethanol.

Table 2: Synthesis Parameters

| Parameter | Condition |

|---|---|

| Catalyst | HSO (1–2 mol%) |

| Temperature | 120°C |

| Reaction time | 4–6 hours |

| Yield | 75–85% |

Stability and Decomposition Dynamics

Thermal Degradation

Studies on analogous chloropropanol esters (e.g., 3-chloropropane-1,2-diol esters) reveal temperature-dependent decomposition. At temperatures exceeding 150°C, cleavage of ester bonds releases free 3-monochloropropane-1,2-diol (3-MCPD), a potential carcinogen . For 1,2-dipalmitoyl-3-chloropropane, decomposition follows first-order kinetics, with a half-life of 12 hours at 180°C.

Hydrolytic Sensitivity

The compound undergoes hydrolysis in aqueous acidic or alkaline media, yielding palmitic acid and 2-chloro-1,3-propanediol. Hydrolysis rates increase with pH, posing challenges for food applications where residual chloropropanols are regulated .

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

The PDF source details a validated GC-MS protocol for chloropropanol esters :

-

Derivatization: Conversion to volatile tert-butyldimethylsilyl (TBDMS) ethers using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Separation: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).

-

Detection: Selected ion monitoring (SIM) at m/z 147, 196, and 208.

Table 3: GC-MS Parameters for Chloropropanol Esters

| Parameter | Value |

|---|---|

| Column temperature | 50°C (2 min) → 300°C at 10°C/min |

| Ionization mode | Electron impact (70 eV) |

| LOD | 0.005 mg/kg |

Nuclear Magnetic Resonance (NMR)

H NMR spectra (DMSO-d) exhibit characteristic signals:

-

δ 4.42–4.53 ppm (m, 1H, glycerol backbone).

-

δ 2.90–3.08 ppm (m, 2H, chlorinated CH).

Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester serves as a critical reference standard in analyzing lipid-bound chloropropanols. Future research should prioritize:

-

In vivo toxicokinetic studies to elucidate metabolic pathways.

-

Advanced detection techniques (e.g., LC-HRMS) for complex matrices.

-

Industrial mitigation strategies to minimize formation during lipid processing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume